N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNQTDMUPFEABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common method is the intramolecular cyclization of o-alkynylthiophenols, followed by the addition of isocyanates to form the carboxamide group . Another approach involves the Ullmann cross-coupling reaction, where 2-aminobenzothiophenes are synthesized using CuBr/1,10-Phen as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound integrates a benzothiophene moiety with a hydroxypropyl group, which is known to enhance its solubility and bioavailability. This article delves into the biological activities associated with this compound, supported by various research findings, data tables, and case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15NOS2 |
| Molecular Weight | 299.42 g/mol |
| Functional Groups | Benzothiophene, Hydroxypropyl, Carboxamide |
Biological Activities
The biological activities of this compound are largely attributed to its structural components, which allow it to interact with various biological targets. Key activities include:
1. Anticancer Activity
Research has shown that benzothiophene derivatives possess anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Effects
Thiophene derivatives are recognized for their anti-inflammatory properties. Studies indicate that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses. This activity may be linked to its ability to modulate signaling pathways involving NF-kB and MAPK.
3. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. Research indicates that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced synthesis of inflammatory mediators.
- Receptor Modulation: It may also interact with receptors involved in cell signaling pathways, thus influencing cellular responses related to growth and inflammation.
Case Studies
Several studies have investigated the efficacy of thiophene derivatives in preclinical models:
- Study on Anticancer Properties: A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 12 µM.
- Anti-inflammatory Model: In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 20 mg/kg demonstrated a reduction in edema by approximately 45%, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing: The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thiophene and benzothiophene carboxamide derivatives, focusing on molecular features, substituent effects, and inferred properties.
Thiophene-3-Carboxamide Derivatives
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) Structure: Incorporates a tert-butylphenyl group and a pyridine-containing ethyl chain. This may enhance blood-brain barrier penetration compared to the target compound’s hydroxypropyl linker .
N-Ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b)
- Structure : Features a hydrazinyl-oxoethyl side chain.
- Key Differences : The hydrazine group introduces reactivity (e.g., susceptibility to oxidation or hydrolysis), which may reduce metabolic stability compared to the target compound’s hydroxypropyl group. The ethyl carboxamide likely enhances solubility relative to aromatic substituents .
Benzothiophene Carboxamide Analogues
- N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide Molecular Formula: C₁₇H₁₇NO₂S₂ (vs. inferred C₁₅H₁₆NO₂S₂ for the target compound). The thiophen-3-yl substituent (vs. benzothiophen-2-yl in the target compound) alters π-π interaction geometry .
Table 1: Structural and Physicochemical Comparison
*Inferred values based on structural analysis.
Functional Group Impact
- Hydroxypropyl vs. Hydrazine : The hydroxypropyl group in the target compound likely improves aqueous solubility compared to hydrazine derivatives (e.g., 98b), which may exhibit instability .
- Aromatic Systems : The benzothiophene-thiophene combination in the target compound offers dual aromatic systems for target engagement, contrasting with pyridine-containing analogs (e.g., 6p) that prioritize heterocyclic diversity .
- Steric Effects : The methyl group in ’s compound may hinder interactions with flat binding pockets, whereas the target compound’s unsubstituted hydroxypropyl linker allows greater conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
